molecular formula C20H22N2O3 B6500999 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxyacetamide CAS No. 955220-47-0

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxyacetamide

Cat. No. B6500999
CAS RN: 955220-47-0
M. Wt: 338.4 g/mol
InChI Key: WQXLJATWCVQBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxyacetamide (also known as BTEA) is a synthetic molecule that has been studied for its potential applications in scientific research. BTEA is a small molecule that can be synthesized in the laboratory and has a wide range of biochemical and physiological effects.

Scientific Research Applications

BTEA has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. BTEA has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. BTEA has also been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals.

Mechanism of Action

The exact mechanism of action of BTEA is still not fully understood. However, it is believed that BTEA binds to the active site of acetylcholinesterase, which prevents the enzyme from breaking down acetylcholine. BTEA may also interact with other proteins involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects
BTEA has been shown to have a wide range of biochemical and physiological effects. In vitro, BTEA has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. BTEA has also been shown to scavenge free radicals, which can lead to oxidative stress. In vivo, BTEA has been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using BTEA in laboratory experiments is that it is a small molecule that can be synthesized in the laboratory. This makes it easier to study its biochemical and physiological effects. However, there are some limitations to using BTEA in laboratory experiments. For example, BTEA is not very stable and can degrade over time. Additionally, BTEA is not water soluble, which can make it difficult to use in aqueous solutions.

Future Directions

The potential future directions for BTEA research include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further studies could be conducted to investigate the stability of BTEA and to develop methods to improve its solubility. Finally, further studies could also be conducted to investigate the potential synergistic effects of BTEA with other molecules and compounds.

Synthesis Methods

BTEA can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the reaction of a benzyl chloride and a quinoline-6-yl-2-ethoxyacetamide in the presence of a palladium catalyst. The reaction is generally performed in an inert atmosphere and at a temperature of 80-100°C. The reaction has been shown to give good yields of BTEA in a short reaction time.

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-25-14-19(23)21-17-9-10-18-16(12-17)8-11-20(24)22(18)13-15-6-4-3-5-7-15/h3-7,9-10,12H,2,8,11,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXLJATWCVQBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.